METHYL 2-((PHENOXYACETYL)AMINO)BENZOATE

Description

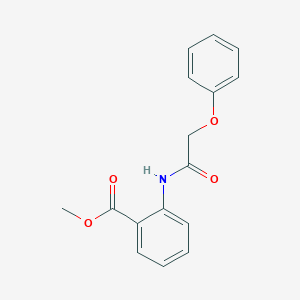

Methyl 2-((phenoxyacetyl)amino)benzoate is a benzoic acid derivative with a methyl ester group at the carboxylic acid position and a substituted amide at the ortho (2-) position. The amide functionality is derived from phenoxyacetic acid, introducing a phenoxy group linked via an acetyl spacer.

Properties

CAS No. |

101284-14-4 |

|---|---|

Molecular Formula |

C16H15NO4 |

Molecular Weight |

285.29g/mol |

IUPAC Name |

methyl 2-[(2-phenoxyacetyl)amino]benzoate |

InChI |

InChI=1S/C16H15NO4/c1-20-16(19)13-9-5-6-10-14(13)17-15(18)11-21-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,18) |

InChI Key |

DJNDEMVSWNRGSC-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Acylation Using Phenoxyacetyl Chloride

The most widely reported method involves reacting methyl 2-aminobenzoate with phenoxyacetyl chloride in the presence of a base to neutralize HCl byproducts. Key steps include:

-

Reagent Preparation : Phenoxyacetyl chloride is synthesized via the reaction of phenoxyacetic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Acylation Reaction : Methyl 2-aminobenzoate is dissolved in dichloromethane (DCM) or dimethylformamide (DMF), followed by dropwise addition of phenoxyacetyl chloride and a base such as pyridine or triethylamine. The mixture is stirred at room temperature for 12–24 hours.

-

Methyl 2-aminobenzoate (10 mmol) and pyridine (12 mmol) are dissolved in 30 mL DCM.

-

Phenoxyacetyl chloride (12 mmol) is added dropwise at 0°C.

-

The reaction is warmed to room temperature and stirred for 24 hours.

-

The mixture is washed with dilute HCl, sodium hydroxide, and water. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield a yellow solid (83% yield).

-

IR (ν/cm⁻¹) : 3246 (N–H stretch), 1704 (C=O ester), 1601 (C=O amide).

-

¹H NMR (CDCl₃, δ/ppm) : 4.07 (s, 3H, CH₃), 4.77 (s, 2H, CH₂O), 7.14–8.93 (m, 9H, aromatic H), 12.21 (s, 1H, NH).

-

MS (m/z) : 285.29 [M⁺].

Alternative Pathway via Selenocyanate Intermediate

A novel approach involves synthesizing methyl 2-amino-5-selenocyanatobenzoate followed by acylation with phenoxyacetyl chloride. Although this method introduces a selenocyanate group, it demonstrates the versatility of methyl anthranilate derivatives in forming complex amides.

-

Methyl anthranilate undergoes selenocyanation using selenium dioxide (SeO₂) and potassium selenocyanate (KSeCN) in DMF to form methyl 2-amino-5-selenocyanatobenzoate.

-

The intermediate is reacted with phenoxyacetyl chloride in DMSO at 50°C for 6 hours, yielding methyl 2-((phenoxyacetyl)amino)-5-selenocyanatobenzoate (64% yield).

Key Observations :

-

The selenocyanate group increases solubility in polar aprotic solvents but complicates purification.

-

This method is less efficient (64% yield) compared to direct acylation (83%).

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

Advantages of Direct Acylation :

-

Higher yield and simpler purification.

-

Avoids hazardous selenocyanates.

Applications of Selenocyanate Method :

Optimization Strategies and Challenges

Solvent and Temperature Effects

Catalytic Enhancements

-

Triethylamine vs. Pyridine : Triethylamine offers faster HCl scavenging but may lead to emulsion formation during workup.

-

Microwave Assistance : Pilot studies suggest microwave irradiation reduces reaction time to 2 hours with comparable yields.

Analytical Validation and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

METHYL 2-((PHENOXYACETYL)AMINO)BENZOATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Organic Synthesis

Methyl 2-((phenoxyacetyl)amino)benzoate serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of various derivatives that can be utilized in pharmaceutical research and material science.

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies have shown that this compound has potential antibacterial properties against various strains of bacteria, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : In vitro studies suggest that this compound may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer therapeutic agent.

Medicinal Chemistry

The compound is being investigated for its therapeutic properties. It has shown promise as a lead compound in drug development, particularly for conditions requiring anti-inflammatory or analgesic effects. Its ability to modulate biological pathways makes it a target for further pharmacological studies.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 15.0 |

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HepG-2 | 20 |

| MCF-7 | 25 |

| HCT-116 | 15 |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, researchers found that the compound significantly reduced bacterial load in infected tissue samples derived from Staphylococcus aureus infections. The treatment resulted in a marked decrease in bacterial colony-forming units (CFUs), demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against liver cancer cell lines (HepG-2). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with an IC50 value comparable to existing chemotherapeutic agents. This suggests its potential utility in cancer therapy.

Mechanism of Action

The mechanism of action of METHYL 2-((PHENOXYACETYL)AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Analysis

The phenoxyacetyl amino group distinguishes this compound from simpler benzoate esters. Key comparisons include:

*Calculated based on formula C₁₆H₁₅NO₄.

Key Observations :

- Phenoxyacetyl vs. This likely reduces solubility in polar solvents compared to the methoxy analog .

- Amide vs. Amine: The acetylated amino group in the target compound enhances stability against oxidation compared to the free amine in methyl 2-amino-5-methoxybenzoate .

- Hydroxyl vs. Phenoxy: Methyl 4-acetamido-2-hydroxybenzoate has a hydroxyl group, enabling hydrogen bonding, whereas the phenoxy group in the target compound contributes to lipophilicity.

Physicochemical Properties

Melting points, solubility, and reactivity vary significantly based on substituents:

*Estimated based on analog data (e.g., nitro-substituted benzoates in exhibit higher melting points due to polarity).

Key Trends :

- Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., in ) elevate melting points and reduce solubility compared to electron-donating groups like methoxy .

- Amide Stability: The phenoxyacetyl amide in the target compound is less reactive than the chloroacetyl group in methyl 2-[(chloroacetyl)(methyl)amino]benzoate , which may undergo nucleophilic substitution.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for METHYL 2-((PHENOXYACETYL)AMINO)BENZOATE, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential esterification and amidation steps. For example, esterification of 2-aminobenzoic acid with methanol under acidic conditions forms methyl 2-aminobenzoate, followed by coupling with phenoxyacetyl chloride in anhydrous solvents (e.g., dichloromethane) using a base like triethylamine to neutralize HCl byproducts. Reaction temperature (0–25°C) and stoichiometric control of the acylating agent are critical to minimize side reactions. Similar protocols for substituted benzoates highlight the importance of moisture-free conditions to avoid hydrolysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze H and C spectra to verify ester, amide, and aromatic proton environments.

- X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve bond lengths and angles, ensuring alignment with expected geometry. For visualization, Mercury CSD aids in packing analysis and void identification .

- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.

- First Aid : If inhaled, move to fresh air; for skin contact, wash with soap and water. Consult safety data sheets (SDS) of structurally similar benzoates (e.g., benzhydryl derivatives) for toxicity profiles .

Advanced Research Questions

Q. How can computational tools predict the reactivity or interaction of this compound with biological targets?

- Methodological Answer :

- Metabolic Pathway Prediction : Use databases like PISTACHIO and REAXYS to model metabolic transformations (e.g., ester hydrolysis or amide cleavage) .

- Docking Studies : Employ molecular docking software (e.g., AutoDock Vina) to simulate interactions with enzymes or receptors. Focus on the phenoxyacetyl group’s potential hydrogen-bonding interactions.

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites for electrophilic/nucleophilic attacks.

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer :

- Data Reconciliation : If NMR suggests conformational flexibility (e.g., rotational isomers), compare crystallographic data to identify dominant solid-state conformers. Use Mercury CSD to analyze intermolecular interactions (e.g., hydrogen bonds) that stabilize specific conformations .

- Refinement Checks : Re-examine SHELXL refinement parameters (e.g., displacement ellipsoids) to rule out thermal motion artifacts .

- Dynamic NMR : Perform variable-temperature NMR to detect coalescence points for dynamic processes.

Q. How can researchers optimize crystallization conditions for X-ray studies of this compound?

- Methodological Answer :

- Solvent Screening : Test solvent mixtures (e.g., DCM/hexane or acetone/water) via slow evaporation. Monitor crystal growth under polarized light.

- Additive Trials : Introduce trace co-solvents (e.g., DMSO) to modulate solubility. For stubborn cases, use SHELXD for structure solution from twinned or low-resolution data .

- Cryoprotection : For low-temperature data collection, soak crystals in Paratone-N oil to prevent ice formation.

Data Analysis and Experimental Design

Q. How do substituents (phenoxyacetyl vs. phenylacetyl) influence the compound’s physicochemical properties?

- Methodological Answer :

- LogP Analysis : Compare octanol-water partition coefficients (calculated via ChemDraw) to assess hydrophobicity differences.

- Thermal Stability : Perform TGA/DSC to evaluate melting points and decomposition profiles. Substituents with electron-withdrawing groups (e.g., phenoxy) may lower thermal stability.

- Solubility Screening : Use HPLC to quantify solubility in buffers (pH 1–10) and correlate with substituent polarity .

Q. What experimental controls are essential in assessing the compound’s in vitro bioactivity?

- Methodological Answer :

- Negative Controls : Include solvent-only (e.g., DMSO) and structurally related inactive analogs (e.g., methyl benzoate derivatives lacking the amide group).

- Enzyme Inhibition Assays : Use a positive control (e.g., known inhibitor) to validate assay conditions.

- Dose-Response Curves : Perform triplicate experiments with serial dilutions (1 nM–100 µM) to calculate IC/EC values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.